molecular formula C8H12N4O B1466593 1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1483127-10-1

1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B1466593
CAS No.: 1483127-10-1
M. Wt: 180.21 g/mol
InChI Key: CPRDSAMSDLXDMK-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an aminoazetidine ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminoazetidine with 1H-pyrazole-1-carboxaldehyde under specific conditions, such as the use of a reducing agent like sodium cyanoborohydride. The reaction typically takes place in a solvent like methanol or ethanol at a controlled temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of pyrazoline derivatives.

  • Substitution: Formation of substituted pyrazoles or amines.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the pyrazole ring can engage in π-π interactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can be compared with other similar compounds, such as:

  • 1-(3-Aminoazetidin-1-yl)propan-1-one: This compound differs in the length of its alkyl chain.

  • 1-(3-Aminoazetidin-1-yl)ethanone: This compound lacks the pyrazole moiety.

  • 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: This is a hydrochloride salt form of the compound.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-4-11(5-7)8(13)6-12-3-1-2-10-12/h1-3,7H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRDSAMSDLXDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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